1,1,1,2,3-Pentafluorobutane 1,1,1,2,3-Pentafluorobutane
Brand Name: Vulcanchem
CAS No.: 161791-22-6
VCID: VC19126956
InChI: InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3
SMILES:
Molecular Formula: C4H5F5
Molecular Weight: 148.07 g/mol

1,1,1,2,3-Pentafluorobutane

CAS No.: 161791-22-6

Cat. No.: VC19126956

Molecular Formula: C4H5F5

Molecular Weight: 148.07 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,2,3-Pentafluorobutane - 161791-22-6

Specification

CAS No. 161791-22-6
Molecular Formula C4H5F5
Molecular Weight 148.07 g/mol
IUPAC Name 1,1,1,2,3-pentafluorobutane
Standard InChI InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3
Standard InChI Key HEZRNASCVCYBPO-UHFFFAOYSA-N
Canonical SMILES CC(C(C(F)(F)F)F)F

Introduction

Molecular Structure and Nomenclature

1,1,1,2,3-Pentafluorobutane (CAS 161791-22-6) is a saturated alkane derivative in which five hydrogen atoms on the butane backbone are replaced by fluorine atoms. The systematic IUPAC name reflects the substitution pattern: fluorine atoms occupy the first, second, and third carbon positions, with three fluorines on the first carbon and one each on the second and third. This arrangement distinguishes it from its isomer 1,1,1,3,3-pentafluorobutane (CAS 406-58-6), where fluorination occurs on the first and third carbons.

Physicochemical Properties

Basic Physical Parameters

Available data for 1,1,1,2,3-pentafluorobutane are sparse, but key properties can be inferred from structural analogs and limited experimental reports:

PropertyValueSource
Molecular Weight148.075 g/mol
Molecular FormulaC4H5F5\text{C}_4\text{H}_5\text{F}_5
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP (Octanol-Water)2.2448

The absence of critical data, such as density and boiling point, highlights gaps in current research. For comparison, 1,1,1,3,3-pentafluorobutane (HFC-365mfc) has a boiling point of 40°C and a density of 1.27 g/cm³ at 25°C . The positional isomerism likely results in lower symmetry and higher polarity for 1,1,1,2,3-pentafluorobutane, which could elevate its boiling point relative to HFC-365mfc.

Surface Tension and Thermodynamic Behavior

Surface tension and pressure-density-temperature (pρTp-\rho-T) data are critical for applications in refrigeration and heat transfer. While no direct measurements exist for 1,1,1,2,3-pentafluorobutane, studies on HFC-365mfc provide a useful framework. For example, HFC-365mfc exhibits a surface tension of 19.66 mN/m at 261.94 K and a density of 1.27 g/cm³ at 1.0 MPa . These values are influenced by fluorine's electron-withdrawing effects, which reduce polarizability and van der Waals interactions. Extrapolating these trends, 1,1,1,2,3-pentafluorobutane may exhibit slightly higher surface tension due to its asymmetric structure, though experimental validation is needed .

Synthesis and Industrial Production

Liquid-Phase Fluorination

The synthesis of fluorinated alkanes typically involves liquid-phase fluorination of chlorinated precursors using hydrogen fluoride (HF) and catalysts such as antimony pentachloride (SbCl5\text{SbCl}_5) or tin tetrachloride (SnCl4\text{SnCl}_4). A patented method for 1,1,1,3,3-pentafluorobutane involves reacting 1,1,1,3,3-pentachlorobutane with HF in a two-zone reactor (60–140°C, 1.0–1.5 MPa) . While this process targets the 1,1,1,3,3 isomer, analogous strategies could theoretically produce 1,1,1,2,3-pentafluorobutane by altering the chlorinated precursor or reaction conditions.

Key challenges include:

  • Selectivity: Controlling fluorine substitution to favor the 1,1,1,2,3 isomer requires precise temperature and catalyst tuning.

  • Corrosion: HF and metal halide catalysts aggressively attack reactor materials, necessitating polytetrafluoroethylene (PTFE) linings .

  • Byproduct Management: Hydrochloric acid (HCl) is a major byproduct, requiring neutralization and recycling systems.

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